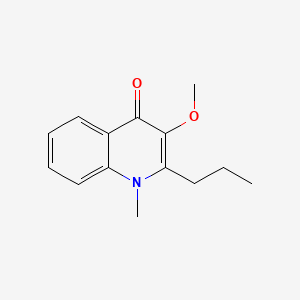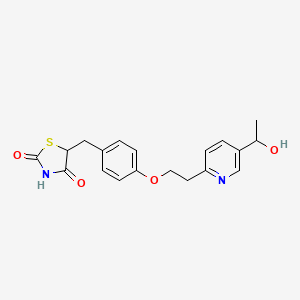
Hydroxypioglitazone
Overview
Description
Leriglitazone is a selective peroxisome proliferator-activated receptor gamma agonist and a metabolite of the glitazone pioglitazone . It has been developed for the treatment of neurodegenerative diseases, including adrenomyeloneuropathy and cerebral adrenoleukodystrophy . This compound has shown promise in modulating mitochondrial function and reducing neuroinflammation .
Mechanism of Action
Target of Action
Hydroxypioglitazone is a major in vivo metabolite of the FDA-approved drug Pioglitazone . Its primary target is the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ plays a crucial role in the regulation of fatty acid storage and glucose metabolism .
Mode of Action
This compound acts as an agonist to PPARγ . It binds to the ligand-binding domain (LBD) of PPARγ, leading to an altered hydrogen bonding network compared to Pioglitazone . This binding stabilizes the PPARγ activation function-2 (AF-2) coactivator binding surface .
Biochemical Pathways
Upon binding to PPARγ, this compound influences the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This results in potent antidiabetic effects .
Pharmacokinetics
It is known that this compound is present in human serum at equal or greater concentrations than pioglitazone , indicating its significant physiological relevance.
Result of Action
This compound exhibits a lower binding affinity and reduced potency in coregulator recruitment assays compared to Pioglitazone . It displays better transcriptional efficacy (maximal transactivation response) in a cell-based assay that reports on the activity of the pparγ lbd . These results indicate that the hydroxylation of Pioglitazone to form this compound affects both its potency and efficacy as a PPARγ agonist .
Biochemical Analysis
Biochemical Properties
Hydroxypioglitazone interacts with the nuclear receptor PPARγ . It has a lower binding affinity and reduced potency in coregulator recruitment assays compared to pioglitazone . The altered hydrogen bonding network of this compound could underlie its reduced affinity and potency compared to pioglitazone .
Cellular Effects
This compound stabilizes the PPARγ activation function-2 (AF-2) coactivator binding surface better than pioglitazone . This stabilization leads to better transcriptional efficacy (maximal transactivation response) in a cell-based assay that reports on the activity of the PPARγ ligand-binding domain .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the PPARγ ligand-binding domain (LBD). The X-ray crystal structure of this compound bound to PPARγ LBD reveals an altered hydrogen bonding network compared to pioglitazone . This alteration could explain the reduced affinity and potency of this compound compared to pioglitazone .
Temporal Effects in Laboratory Settings
It is known that this compound affects both the potency and efficacy of PPARγ agonist activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of pioglitazone, being formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .
Transport and Distribution
It is known that this compound binds to the PPARγ ligand-binding domain (LBD), suggesting that it may be transported to wherever PPARγ is located within the cell .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever PPARγ is located within the cell, given its binding to the PPARγ ligand-binding domain (LBD) . Specific studies on the subcellular localization of this compound have not been conducted.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of leriglitazone involves multiple steps, starting from the appropriate pyridine derivative. The key steps include:
Formation of the pyridine ring: This involves the reaction of a suitable aldehyde with an amine to form the pyridine ring.
Etherification: The pyridine derivative undergoes etherification with a phenol derivative.
Thiazolidinedione formation: The final step involves the formation of the thiazolidinedione ring through a cyclization reaction.
Industrial Production Methods: The industrial production of leriglitazone follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Leriglitazone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides and thiolates are commonly used.
Major Products: The major products formed from these reactions include various derivatives of leriglitazone with modifications at the hydroxyl, ketone, and ether functional groups .
Scientific Research Applications
Leriglitazone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of thiazolidinedione derivatives.
Biology: Investigated for its effects on cellular metabolism and mitochondrial function.
Medicine: Explored as a potential treatment for neurodegenerative diseases such as adrenomyeloneuropathy and cerebral adrenoleukodystrophy
Industry: Potential applications in the development of new therapeutic agents targeting neuroinflammatory and neurodegenerative pathways
Comparison with Similar Compounds
Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist used primarily for the treatment of type 2 diabetes.
Rosiglitazone: Similar to pioglitazone, used for diabetes management.
Uniqueness of Leriglitazone: Leriglitazone is unique due to its ability to cross the blood-brain barrier and its potential therapeutic effects on neurodegenerative diseases . Unlike pioglitazone and rosiglitazone, which are primarily used for diabetes, leriglitazone is specifically developed for targeting neuroinflammatory and neurodegenerative pathways .
Properties
IUPAC Name |
5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFDZYQLGRLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399914 | |
| Record name | Hydroxy Pioglitazone (M-IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146062-44-4 | |
| Record name | Leriglitazone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leriglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydroxy Pioglitazone (M-IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LERIGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K824X25AYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hydroxypioglitazone interact with its target and what are the downstream effects?
A: this compound (PioOH) exerts its effects primarily by binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism. [, ] PioOH binds to the ligand-binding domain (LBD) of PPARγ, inducing conformational changes that promote the recruitment of coactivator proteins like TRAP220. [, ] This coactivator recruitment enhances the transcriptional activity of PPARγ, leading to increased expression of genes involved in insulin sensitivity, lipid metabolism, and inflammation. [, , ]
Q2: How does this compound compare to its parent drug, Pioglitazone, in terms of PPARγ activation and downstream effects?
A: While both Pioglitazone (Pio) and PioOH activate PPARγ, PioOH demonstrates lower binding affinity for PPARγ LBD and reduced potency in coregulator recruitment assays compared to Pio. [, ] Structurally, PioOH exhibits an altered hydrogen bonding network with PPARγ LBD, potentially explaining its reduced potency. [, ] Interestingly, PioOH shows greater stabilization of the PPARγ AF-2 coactivator binding surface, leading to more sustained coactivator binding and enhanced transcriptional efficacy in certain cell-based assays. [, ] This suggests that PioOH, despite its lower potency, might exert distinct effects on PPARγ activity compared to Pio.
Q3: Are there any differences in the pharmacokinetic profiles of Pioglitazone and this compound?
A: Human studies have shown that PioOH can reach serum concentrations equal to or exceeding those of Pio after Pio administration. [, ] This highlights the physiological relevance of PioOH and suggests potential differences in absorption, distribution, metabolism, and excretion compared to its parent drug.
Q4: What analytical methods are commonly employed to quantify this compound in biological samples?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique frequently used for quantifying PioOH in biological matrices like human plasma. [, ] This method enables accurate measurement of PioOH concentrations for pharmacokinetic studies and clinical research.
Q5: What is the significance of studying drug metabolites like this compound?
A: Understanding the activity of drug metabolites like PioOH is crucial because they can circulate at significant levels in the body and potentially contribute to both therapeutic and adverse effects. [] Characterizing their interactions with drug targets and comparing them to the parent drug provides valuable insights for drug design, optimizing efficacy, and minimizing unintended consequences.
Q6: Have any drug interactions been reported with this compound?
A: While specific drug interactions with PioOH haven't been extensively studied, research indicates that cranberry and saw palmetto extracts might inhibit the activity of CYP2C8, an enzyme involved in PioOH formation. [] This suggests a potential for altered PioOH levels with co-administration, highlighting the need for further investigation into potential interactions.
Q7: Are there any known resistance mechanisms associated with this compound's activity?
A: While the provided research doesn't directly address resistance mechanisms specific to PioOH, it's known that PPARγ activity can be modulated by various factors, including genetic variations, post-translational modifications, and coregulator availability. [] Further research is necessary to determine if any specific resistance mechanisms exist for PioOH and its interaction with PPARγ.
Q8: What are the implications of the distinct pharmacological profile of this compound compared to Pioglitazone?
A: The observation that PioOH, despite lower potency, displays unique effects on PPARγ activity suggests that it might contribute differently to the overall therapeutic and potentially adverse effects observed with Pioglitazone treatment. [] This highlights the importance of considering the activity of metabolites like PioOH when evaluating drug efficacy and safety profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
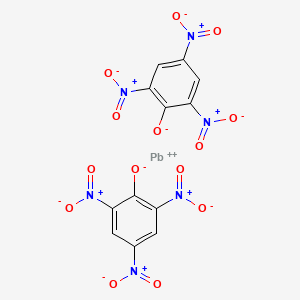
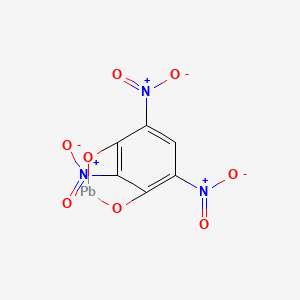

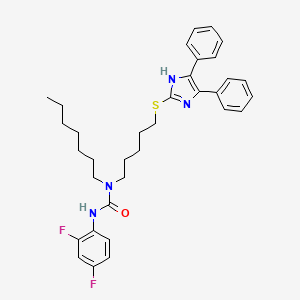
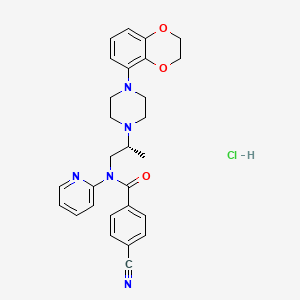
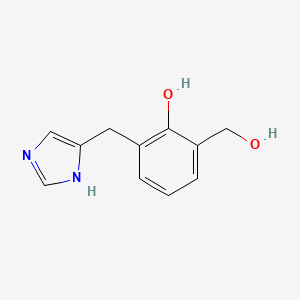
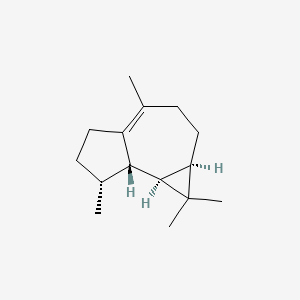
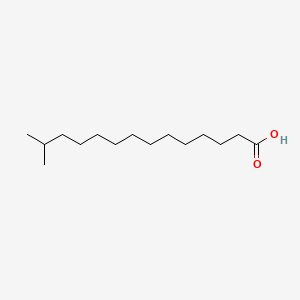

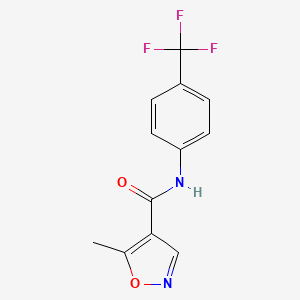
}oxy)methyl]-2-oxopyrrolidin-3-yl}acetate](/img/new.no-structure.jpg)
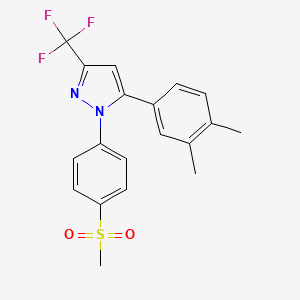
![(9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B1674703.png)
